molecular formula C17H18N2O3 B11171172 2-[(4-Phenoxybutanoyl)amino]benzamide

2-[(4-Phenoxybutanoyl)amino]benzamide

Cat. No.: B11171172
M. Wt: 298.34 g/mol
InChI Key: QSMXCBLORUGNJL-UHFFFAOYSA-N
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Description

2-(4-Phenoxybutanamido)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse biological activities. This compound is characterized by the presence of a phenoxybutanamido group attached to the benzamide core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenoxybutanamido)benzamide typically involves the condensation of 4-phenoxybutanoic acid with 2-aminobenzamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of 2-(4-phenoxybutanamido)benzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenoxybutanamido)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Phenoxybutanamido)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-phenoxybutanamido)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to trigger signaling cascades that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Phenoxybutanamido)benzamide is unique due to the presence of both the phenoxybutanamido and benzamide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

2-(4-phenoxybutanoylamino)benzamide

InChI

InChI=1S/C17H18N2O3/c18-17(21)14-9-4-5-10-15(14)19-16(20)11-6-12-22-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H2,18,21)(H,19,20)

InChI Key

QSMXCBLORUGNJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

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